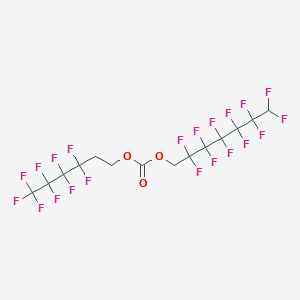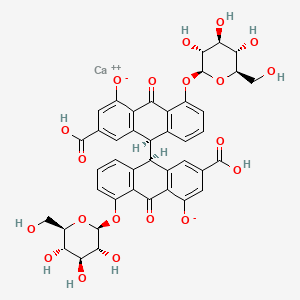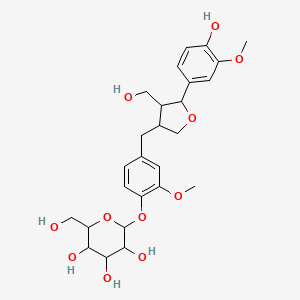
Lariciresinol 4-O-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lariciresinol 4-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside found in various plant species. It is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound is characterized by its complex molecular structure, which includes a lariciresinol core linked to a glucose molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lariciresinol 4-O-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, lariciresinol is reacted with a glucose donor in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as flaxseed or sesame seeds. The extraction process includes solvent extraction, followed by purification steps like column chromatography. This method is preferred for large-scale production due to its cost-effectiveness and the natural abundance of the compound in certain plants.
Analyse Chemischer Reaktionen
Types of Reactions: Lariciresinol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the lariciresinol core, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive lignans and glycosides.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Wirkmechanismus
The biological effects of Lariciresinol 4-O-beta-D-glucopyranoside are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Antimicrobial Action: this compound disrupts the cell membrane integrity of pathogens, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Lariciresinol 4-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Secoisolariciresinol diglucoside: Found in flaxseed, known for its potent antioxidant properties.
Pinoresinol diglucoside: Present in olive oil, with notable anti-inflammatory effects.
Matairesinol: Found in sesame seeds, exhibiting both antioxidant and anticancer activities.
Compared to these compounds, this compound offers a unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H34O11 |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3 |
InChI-Schlüssel |
GAYKAIAESJROGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
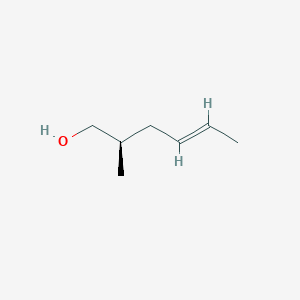

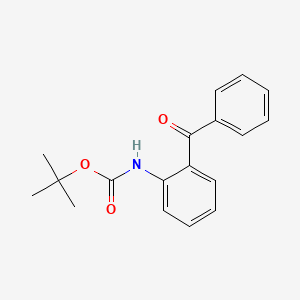
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
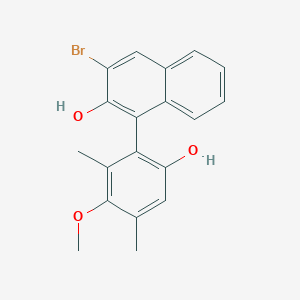
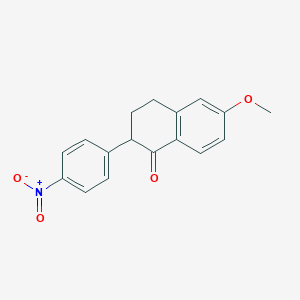
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)
